Cas no 1154097-27-4 ((3R)-pyrrolidine-3-carbonitrile)

(3R)-Pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative featuring a nitrile group at the 3-position, with the (R)-enantiomeric configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and polar nitrile functionality enhance its utility in asymmetric synthesis and medicinal chemistry applications. The stereochemical purity of the (R)-enantiomer ensures precise control over chiral center formation in target compounds. This product is characterized by high chemical stability and compatibility with a range of reaction conditions, making it suitable for multi-step synthetic routes. It is commonly employed in the development of enzyme inhibitors and receptor modulators.
(3R)-pyrrolidine-3-carbonitrile structure
1154097-27-4 structure
Product Name:(3R)-pyrrolidine-3-carbonitrile
CAS No:1154097-27-4
MF:C5H8N2
MW:96.1304206848145
MDL:MFCD18483108
CID:2150023
PubChem ID:34180556
Update Time:2025-06-15

(3R)-pyrrolidine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • (R)-pyrrolidine-3-carbonitrile
    • (R)-3-cyano-pyrrolidine
    • DATJETPTDKFEEF-YFKPBYRVSA-N
    • (3R)-pyrrolidine-3-carbonitrile
    • MDL: MFCD18483108
    • Inchi: 1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1
    • InChI Key: DATJETPTDKFEEF-YFKPBYRVSA-N
    • SMILES: N1CC[C@@H](C#N)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 99.9
  • Topological Polar Surface Area: 35.8

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Additional information on (3R)-pyrrolidine-3-carbonitrile

Research Brief on (3R)-Pyrrolidine-3-carbonitrile (CAS: 1154097-27-4) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (3R)-pyrrolidine-3-carbonitrile (CAS: 1154097-27-4) as a versatile scaffold for drug discovery and development. This compound, characterized by its chiral pyrrolidine core and nitrile functional group, has emerged as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including neurological disorders, infectious diseases, and cancer. Its unique structural features enable diverse chemical modifications, making it a valuable building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of (3R)-pyrrolidine-3-carbonitrile in the development of novel inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. The researchers utilized the compound's nitrile group to enhance binding affinity and selectivity, resulting in derivatives with improved pharmacokinetic properties. The study reported a 40% increase in inhibitory activity compared to previous generations of DPP-4 inhibitors, underscoring the compound's potential in antidiabetic drug design.

In the field of neuroscience, (3R)-pyrrolidine-3-carbonitrile has shown promise as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. A recent patent application (WO2023056123) disclosed its use in synthesizing positive allosteric modulators of GABAA receptors, with potential applications in anxiety and epilepsy treatment. The chiral center at the 3-position was found to be critical for receptor subtype selectivity, with the (R)-enantiomer exhibiting superior binding affinity over its (S)-counterpart.

Oncology research has also benefited from this compound's versatility. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The nitrile functionality served as a key pharmacophore, forming critical hydrogen bonds with the PD-L1 protein. In vitro assays showed that these derivatives could effectively block the PD-1/PD-L1 interaction at nanomolar concentrations, suggesting potential for immunotherapy development.

The synthetic accessibility of (3R)-pyrrolidine-3-carbonitrile has been improved through recent methodological advances. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) demonstrated an enantioselective synthesis route using biocatalysis, achieving >99% ee with significantly reduced environmental impact compared to traditional methods. This development addresses previous challenges in large-scale production while maintaining high stereochemical purity.

Safety and toxicology profiles of (3R)-pyrrolidine-3-carbonitrile derivatives have been systematically evaluated in recent preclinical studies. Research published in Regulatory Toxicology and Pharmacology (2024) established structure-toxicity relationships for various derivatives, identifying the nitrile group as generally well-tolerated in pharmacological doses. These findings support further clinical translation of compounds derived from this scaffold.

Looking forward, the unique properties of (3R)-pyrrolidine-3-carbonitrile position it as a strategic building block for next-generation therapeutics. Its applications span multiple therapeutic areas, and ongoing research continues to uncover new pharmacological potentials. The compound's compatibility with fragment-based drug discovery approaches and its ability to serve as a molecular "handle" for further derivatization ensure its continued relevance in pharmaceutical innovation.

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